molecular formula C13H18N2O4 B1501848 3-Amino-2-tert-butoxycarbonylamino-benzoic acid methyl ester CAS No. 474708-09-3

3-Amino-2-tert-butoxycarbonylamino-benzoic acid methyl ester

Cat. No. B1501848
CAS RN: 474708-09-3
M. Wt: 266.29 g/mol
InChI Key: KOFNWCCYWMSYSU-UHFFFAOYSA-N
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Description

“3-Amino-2-tert-butoxycarbonylamino-benzoic acid methyl ester” is a chemical compound with the CAS Number: 474708-09-3. It has a molecular weight of 266.3 and its IUPAC name is methyl 3-amino-2-[(tert-butoxycarbonyl)amino]benzoate . The compound is a white solid .


Molecular Structure Analysis

The molecular structure of the compound is represented by the linear formula C13H18N2O4 . The InChI code for the compound is 1S/C13H18N2O4/c1-13(2,3)19-12(17)15-10-8(11(16)18-4)6-5-7-9(10)14/h5-7H,14H2,1-4H3,(H,15,17) .


Physical And Chemical Properties Analysis

The compound is a white solid . It has a molecular weight of 266.3 . The IUPAC name is methyl 3-amino-2-[(tert-butoxycarbonyl)amino]benzoate . The InChI code for the compound is 1S/C13H18N2O4/c1-13(2,3)19-12(17)15-10-8(11(16)18-4)6-5-7-9(10)14/h5-7H,14H2,1-4H3,(H,15,17) .

properties

IUPAC Name

methyl 3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-10-8(11(16)18-4)6-5-7-9(10)14/h5-7H,14H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFNWCCYWMSYSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=C1N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696009
Record name Methyl 3-amino-2-[(tert-butoxycarbonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-tert-butoxycarbonylamino-benzoic acid methyl ester

CAS RN

474708-09-3
Record name Methyl 3-amino-2-[(tert-butoxycarbonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of methyl 2-[(tert-butoxycarbonyl)amino]-3-nitrobenzoate (103 g, 0.348 mmol) in methanol (800 mL) was added 10% palladium on carbon (50% wet; 10 g), and the mixture was purged with hydrogen and stirred under balloon pressure hydrogen at room temperature for 5 hr. The catalyst was removed by filtration, and the filtrate was concentrated in vacuo. The residual solid was suspended in diisopropyl ether (300 mL), and the suspension was stirred at room temperature for 3 hr. The resulting solid was collected by filtration and washed with diisopropyl ether to give the title compound (42.0 g, 158 mmol, 45%). The mixture of the removed catalyst described above and a colorless solid (the title compound) was suspended in tetrahydrofuran (200 mL), and the suspension was stirred at room temperature for 30 minutes. The insoluble material (the catalyst) was removed by filtration, and the filtrate was concentrated in vacuo. The residual solid was suspended in diisopropyl ether (300 mL), and the suspension was refluxed for 30 min. The resulting solid was collected by filtration and washed with diisopropyl ether to give the title compound (33.9 g, 127 mmol, 36%) as a colorless solid. Total amount: 75.9 g, 285 mmol, 82%.
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step Two
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-tert-butoxycarbonylamino-benzoic acid methyl ester
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Reactant of Route 6
3-Amino-2-tert-butoxycarbonylamino-benzoic acid methyl ester

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